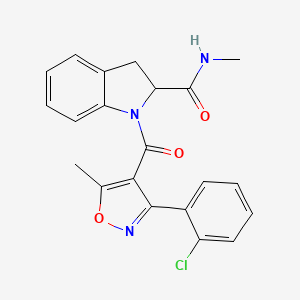

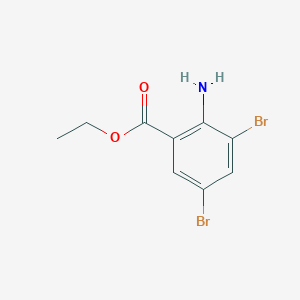

Ethyl 2-Amino-3,5-dibromobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-Amino-3,5-dibromobenzoate is an organic compound with the chemical formula C9H9Br2NO2 . It is related to Mthis compound, which participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones respectively .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H9BR2NO2 . The molecular weight is 322.98 .Applications De Recherche Scientifique

Synthesis and Application in Dendritic Polymers

Ethyl 3,5-dibromobenzoate, derived from ethyl 4-amino-3,5-dibromobenzoate, serves as a precursor for dendritic polymers, highlighting its significance in polymer chemistry. The synthesis process involves diazotization and reductive deamination, demonstrating an efficient method with a high yield of 94% under optimal conditions. This approach simplifies the reaction steps, reduces reaction time, and enhances yield, facilitating the production of dendritic polymers. This application underscores the compound's utility in advanced polymer synthesis and materials science (Bi Yun-mei, 2011).

Environmental Behavior and Photocatalytic Profile

The environmental behavior and photocatalytic degradation of ethyl-4-aminobenzoate, a related compound, were investigated to understand its fate in natural waters. Despite its widespread use in sunscreens and anesthetic ointments, ethyl-4-aminobenzoate has not been detected in environmental waters, likely due to its transformation through photocatalysis. This study identifies transformation products and proposes pathways including (de)hydroxylation, demethylation, and molecular rearrangement, contributing to the understanding of environmental persistence and toxicity of sunscreen ingredients (A. J. Li et al., 2017).

Thermal and Structural Properties

Research on ethyl 2-aminobenzoate and ethyl 3-aminobenzoate, closely related to ethyl 2-amino-3,5-dibromobenzoate, reveals their thermal and structural properties. Calorimetric experiments provided insights into their standard molar enthalpies of formation, vaporization, and intramolecular interactions, such as hydrogen bonding. Computational calculations complemented these findings, offering a comprehensive understanding of the energetic and structural characteristics of these compounds. This information is crucial for their application in various scientific and industrial contexts (J. Ledo et al., 2019).

Mécanisme D'action

Target of Action

Ethyl 2-Amino-3,5-dibromobenzoate is a chemical compound with the formula C9H9Br2NO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s structurally similar compound, mthis compound, has been reported to participate in cobalt (ii) schiff′s base complex catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones respectively . It also participates in allylic and benzylic oxidation of various cyclic alkenes and benzylic compounds respectively .

Biochemical Pathways

As mentioned earlier, its similar compound, Mthis compound, is involved in the oxidation of alcohols to aldehydes and ketones . This suggests that this compound might also influence similar biochemical pathways.

Propriétés

IUPAC Name |

ethyl 2-amino-3,5-dibromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERSGAMVWBINET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B2929175.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2929180.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2929185.png)

![2-(3-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2929187.png)

![N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2929189.png)

![1-[(2,3-Dichlorophenyl)carbonyl]piperidine](/img/structure/B2929192.png)